
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Amplification of Phleomycin Activity
- The compound has been researched for its role in amplifying the activity of phleomycin, a chemotherapeutic agent, against bacterial strains like Escherichia coli. This application highlights the potential of the compound in enhancing the efficacy of existing antibiotics (Brown & Cowden, 1982).
Anticancer and Anti-5-Lipoxygenase Agents
- A novel series of pyrazolopyrimidines derivatives, structurally similar to the compound , were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These derivatives showed promising results in cytotoxicity tests against cancer cell lines, indicating potential applications in cancer treatment (Rahmouni et al., 2016).
Histone Deacetylase Inhibition
- Related compounds have been investigated as histone deacetylase (HDAC) inhibitors, a class of compounds used in cancer therapy. The isotype-selective inhibition of HDACs suggests potential applications in oncology, particularly in targeting specific cancer types (Zhou et al., 2008).
Antimicrobial Applications
- Derivatives of pyrimidinones and oxazinones, structurally related to the compound, were synthesized and evaluated as antimicrobial agents. These compounds exhibited significant antibacterial and antifungal activities, suggesting the potential use of the compound in developing new antimicrobial agents (Hossan et al., 2012).
Antiviral and Antitumor Activities
- Various analogs and derivatives of pyrimidines have been explored for their antiviral and antitumor properties. This research indicates that the compound or its derivatives could be effective in treating viral infections and certain types of cancer (Liu et al., 1996).
Zukünftige Richtungen
The future directions for research on this compound could include further studies on its synthesis, reactivity, and potential biological activities. Given the biological activities observed for similar compounds , this compound could be of interest in the development of new pharmaceuticals or agrochemicals.
Wirkmechanismus
Target of Action
The primary target of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of collagen, a key component of connective tissues.
Mode of Action
This compound acts as an inhibitor of collagen prolyl-4-hydroxylase . By inhibiting this enzyme, the compound disrupts the formation of collagen, thereby affecting the structure and function of connective tissues.
Biochemical Pathways
The inhibition of collagen prolyl-4-hydroxylase by this compound affects the collagen synthesis pathway . This leads to a decrease in the production of collagen, which can have downstream effects on the structure and function of tissues that rely on collagen for their integrity.
Pharmacokinetics
The compound’s effectiveness in inhibiting collagen prolyl-4-hydroxylase suggests that it has sufficient bioavailability to reach its target in the body .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in the production of collagen . This can lead to changes in the structure and function of tissues that rely on collagen.
Eigenschaften
IUPAC Name |
N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O2/c1-11-21-14(10-15(22-11)24-13-4-2-3-7-18-13)19-8-9-20-17(26)12-5-6-16(25)23-12/h2-4,7,10,12H,5-6,8-9H2,1H3,(H,20,26)(H,23,25)(H2,18,19,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDRNYOTBJYXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3CCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2697216.png)
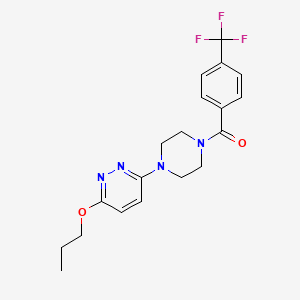

![2-(4-fluorophenoxy)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2697221.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2697224.png)
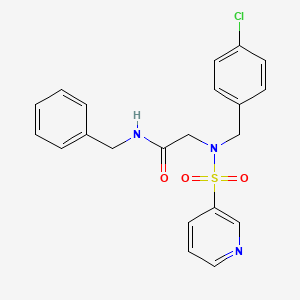
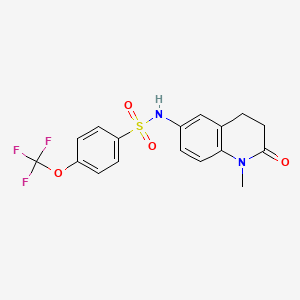
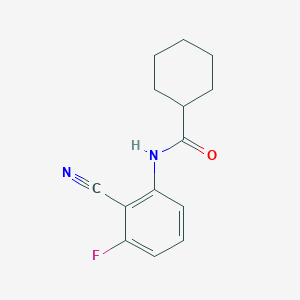

![3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2697230.png)
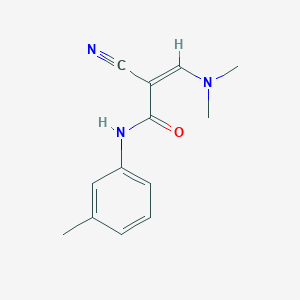
![(4-(3-Chlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2697237.png)
![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2697238.png)
![N-[(3-methoxythiolan-3-yl)methyl]-4-(thiophen-3-yl)benzamide](/img/structure/B2697239.png)
